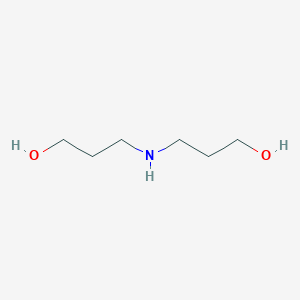

3-(3-Hydroxy-propylamino)-propan-1-ol

描述

3-(3-Hydroxy-propylamino)-propan-1-ol (CAS: 14002-33-6 or 2158-67-0, depending on isomer or synonym) is a secondary amine alcohol with the molecular formula C₆H₁₅NO₂ and a molecular weight of 133.19 g/mol . It is a colorless liquid with a density of 1.005 g/cm³ and a boiling point of 262.8°C at standard pressure . The compound is characterized by two hydroxyl groups and a secondary amine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. It is commercially available under synonyms such as Bis(3-hydroxypropyl)amine or 3,3'-azanediyldipropan-1-ol and is used in the production of surfactants, corrosion inhibitors, and bioactive molecules .

生物活性

3-(3-Hydroxy-propylamino)-propan-1-ol, also known as 3,3'-azanediylbis(propan-1-ol) or simply as a hydroxypropylamine derivative, is a compound with potential biological significance. Its structure consists of a propanol backbone with hydroxy and amino functional groups that can interact with various biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for this compound is C6H15N2O2, and it has a CAS number of 14002-33-6. The presence of both hydroxyl (-OH) and amino (-NH2) groups suggests that the compound may exhibit significant interactions with biological macromolecules such as proteins and nucleic acids.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a substrate or inhibitor for various enzymes, as well as its potential role in modulating cellular signaling pathways.

Enzyme Interactions

Research indicates that compounds similar to this compound can interact with enzymes involved in metabolic pathways. For example, amino alcohols have been shown to affect the activity of phosphatases and kinases, which are crucial for cellular signaling and metabolism .

Neuroprotective Effects

Some studies suggest that this compound may possess neuroprotective properties. In particular, it has been investigated for its potential role in protecting neuronal cells from oxidative stress and apoptosis, conditions often associated with neurodegenerative diseases .

Pharmacological Applications

The pharmacological applications of this compound are diverse, ranging from potential use in drug formulations to applications in cosmetic products.

Drug Development

There is ongoing research into the use of this compound as a lead structure for developing new pharmaceuticals. Its structural features may enhance the bioavailability and efficacy of drug candidates targeting various diseases, particularly those involving metabolic dysregulation .

Cosmetic Applications

Due to its hydrophilic nature and compatibility with skin biochemistry, this compound is also explored for use in cosmetic formulations aimed at improving skin hydration and barrier function .

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Hydroxy-propylamino)-propan-1-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can involve reductive amination of 3-oxo-propan-1-ol with 3-aminopropanol, using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., palladium on carbon). Reaction optimization should focus on pH control (neutral to slightly acidic), temperature (20–40°C), and solvent selection (aqueous methanol or ethanol). Monitoring intermediates via thin-layer chromatography (TLC) ensures progress . Industrial-scale methods may adapt catalytic approaches, as seen in propylene oxidation studies using silver-based catalysts under controlled oxygen flow .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure. If inhaled, move to fresh air and administer oxygen if needed .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., hydroxyl and amine protons at δ 1.5–3.0 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₁₅NO₂; theoretical 133.11 g/mol).

- Reference Standards : Cross-check with certified materials for calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent purity).

- Multi-Method Validation : Combine DSC (differential scanning calorimetry) for thermal stability with Karl Fischer titration for hygroscopicity assessment.

- Data Harmonization : Compare results against databases like PubChem or EPA DSSTox, ensuring alignment with peer-reviewed literature .

Q. What pharmacological applications are plausible for this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., fluorinated γ-amino alcohols) show inhibitory activity in enzyme assays. To evaluate pharmacological potential:

- In Vitro Screening : Test against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays.

- SAR Studies : Modify the hydroxyl/amine moieties to enhance bioavailability.

- Toxicity Profiling : Use HEK293 or HepG2 cell lines for cytotoxicity screening (IC₅₀) .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with protein targets (e.g., GPCRs).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with experimental IC₅₀ values .

Q. Key Considerations for Experimental Design

- Stereochemistry : Chiral centers require enantioselective synthesis (e.g., asymmetric catalysis) .

- Stability : Store under nitrogen at −20°C to prevent oxidation .

- Ethical Compliance : Adhere to institutional guidelines for biological testing .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-Hydroxy-propylamino)-propan-1-ol, highlighting differences in physicochemical properties, applications, and biological activities.

Structural and Functional Analysis

Hydroxyl Group Configuration

- This compound contains two hydroxyl groups on adjacent carbon chains, enhancing its hydrophilicity compared to analogs like 3-Aminopropan-1-ol (single hydroxyl group) .

- 3-(1H-Imidazol-5-yl)propan-1-ol replaces one hydroxyl with a heterocyclic imidazole ring, significantly altering solubility and bioactivity .

Amine Functionality

- The secondary amine in this compound contrasts with the primary amine in 3-Aminopropan-1-ol, affecting reactivity in nucleophilic substitutions .

- (S)-3-[(3-Aminopropyl)amino]propan-1-ol features a tertiary amine, enabling potent interactions with dopamine receptors (EC₅₀ ~20 nM in AA release assays) .

Aromatic vs. Aliphatic Substituents

- 3-(3,4-Dimethoxyphenyl)propan-1-ol incorporates a dimethoxybenzene group, conferring UV stability and lipophilicity for drug delivery applications .

- 3-(2-Isopropyl-5-methylphenoxy)propan-1-ol uses a phenolic ether structure, commonly exploited in fragrance formulations for volatility and odor profiles .

Pharmaceutical Potential

- (S)-3-[(3-Aminopropyl)amino]propan-1-ol demonstrates 20-fold higher potency in MAPK phosphorylation assays compared to aripiprazole, suggesting utility in antipsychotic drug development .

- 3-(1H-Imidazol-5-yl)propan-1-ol shows inhibitory activity against biofilm-forming bacteria, with MIC values <50 µg/mL in experimental models .

Industrial and Commercial Use

- This compound is priced at $221.55/g (95% purity), reflecting demand in specialty chemical synthesis .

- 2,2-Dimethyl-3-(3-tolyl)propan-1-ol adheres to IFRA standards for fragrances, with usage limits ≤1.2% in cosmetics due to sensitization risks .

Toxicity Profiles

- 3-Aminopropan-1-ol has moderate acute toxicity (rat oral LD₅₀ = 2,000 mg/kg), requiring controlled handling in industrial settings .

- Fragrance analogs like 3-(2-Isopropyl-5-methylphenoxy)propan-1-ol are classified as low-risk under IFRA guidelines, ensuring safe consumer use .

属性

IUPAC Name |

3-(3-hydroxypropylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWOCYTPKBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930695 | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68333-85-7, 85305-25-5, 14002-33-6 | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iminodipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Azanediyldi(propan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanol, iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[(3-hydroxypropyl)amino]propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。